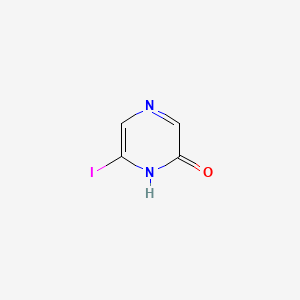

6-Iodo-pyrazin-2-ol, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

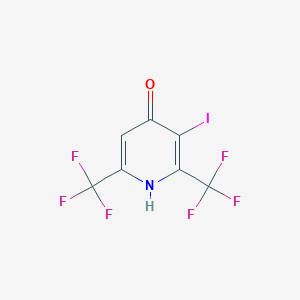

6-Iodo-pyrazin-2-ol is a chemical compound with the molecular formula C4H3IN2O . It is recognized as a valuable heterocyclic scaffold in organic synthesis and drug development .

Synthesis Analysis

The synthesis of compounds like 6-Iodo-pyrazin-2-ol often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient iodine-catalyzed method for synthesizing similar compounds has been reported .Molecular Structure Analysis

The molecular structure of 6-Iodo-pyrazin-2-ol consists of 4 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 221.98 g/mol .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of compounds similar to 6-Iodo-pyrazin-2-ol, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications

6-Iodo-pyrazin-2-ol, 97% is a versatile reagent that finds application in a variety of scientific research fields. It is commonly used as a catalyst in organic synthesis reactions, such as the Heck reaction and the Suzuki reaction. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, 6-Iodo-pyrazin-2-ol, 97% can be used as a building block for the synthesis of other compounds, such as polymers, biopolymers, and organic nanomaterials.

Mechanism of Action

The mechanism of action of 6-Iodo-pyrazin-2-ol, 97% is not fully understood, but it is believed to involve the formation of an organoiodine species. This organoiodine species is thought to be responsible for the catalytic activity of 6-Iodo-pyrazin-2-ol, 97% in organic synthesis reactions. It is also believed to be involved in the formation of other compounds, such as heterocyclic compounds, polymers, and pharmaceuticals.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Iodo-pyrazin-2-ol, 97% have not been extensively studied, but it is believed to be non-toxic and non-irritating. It is also believed to have no known adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Iodo-pyrazin-2-ol, 97% is its versatility and wide range of applications. It is also relatively easy to synthesize and is stable in storage. However, it is important to note that 6-Iodo-pyrazin-2-ol, 97% is a strong oxidizing agent and should be handled with care. Additionally, it is important to ensure that all safety precautions are taken when using 6-Iodo-pyrazin-2-ol, 97% in the laboratory.

Future Directions

Given the versatility and wide range of applications of 6-Iodo-pyrazin-2-ol, 97%, there are numerous potential future directions for research. These include the development of new synthetic methods using 6-Iodo-pyrazin-2-ol, 97%, the development of new catalysts and reagents based on 6-Iodo-pyrazin-2-ol, 97%, the development of new pharmaceuticals and biopolymers based on 6-Iodo-pyrazin-2-ol, 97%, and the development of new materials and nanomaterials based on 6-Iodo-pyrazin-2-ol, 97%. Additionally, further research into the biochemical and physiological effects of 6-Iodo-pyrazin-2-ol, 97% is needed in order to better understand its potential uses in medicine and other fields.

Synthesis Methods

6-Iodo-pyrazin-2-ol, 97% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the iodination of pyrazine. The most commonly used method is the iodination of pyrazine, which involves the reaction of pyrazine with an iodine source such as potassium iodide or sodium iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 6-Iodo-pyrazin-2-ol, 97% and other byproducts.

properties

IUPAC Name |

6-iodo-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZHJZWDHZHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)